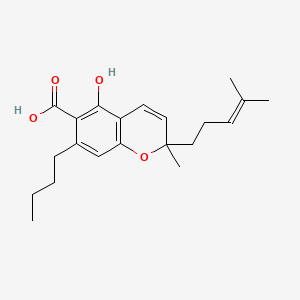

nor-Cannabichromene

Description

Structure

3D Structure

Properties

CAS No. |

2552823-92-2 |

|---|---|

Molecular Formula |

C21H28O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

7-butyl-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |

InChI |

InChI=1S/C21H28O4/c1-5-6-9-15-13-17-16(19(22)18(15)20(23)24)10-12-21(4,25-17)11-7-8-14(2)3/h8,10,12-13,22H,5-7,9,11H2,1-4H3,(H,23,24) |

InChI Key |

LBLHSYKUFLXTQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O |

Origin of Product |

United States |

Natural Biogenesis and Occurrence of Cannabichromene Precursors

Biosynthetic Pathways of Cannabichromenic Acid (CBCA) in Cannabis sativa L.

The journey to CBCA starts with foundational molecules and proceeds through a specific enzymatic pathway within the glandular trichomes of the cannabis plant.

The initial step in the cannabinoid biosynthetic pathway is the formation of cannabigerolic acid (CBGA). google.comtrichomeanalytical.com This crucial reaction involves the alkylation of olivetolic acid (OA) with geranyl pyrophosphate (GPP). nih.gov The enzyme responsible for catalyzing this condensation is a geranylpyrophosphate:olivetolate geranyltransferase, an aromatic prenyltransferase. google.comnih.govqmul.ac.uk GPP itself is synthesized via the plastidial methylerythritol 4-phosphate (MEP) pathway, while olivetolic acid is formed through a fatty acid pathway. trichomeanalytical.comresearchgate.net The resulting molecule, CBGA, serves as the branch-point intermediate for the three main cannabinoid lines: Δ⁹-tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA). nih.govgoogle.com

Once CBGA is formed, it is directed down one of several paths by specific oxidocyclase enzymes. google.comresearchgate.net The formation of cannabichromenic acid (CBCA) is catalyzed by the enzyme cannabichromenic acid synthase (CBCAS). acs.orguniprot.orgwikipedia.org This enzyme performs an oxidative cyclization of the monoterpene moiety in CBGA to produce CBCA. acs.orguniprot.org This mechanism is similar to the enzymatic actions of THCA synthase and CBDA synthase, which also use CBGA as a substrate to produce their respective acidic cannabinoids. researchgate.netresearchgate.netacs.org Research has identified and characterized CBCA synthase, confirming that the biosynthesis of CBCA is an enzyme-catalyzed reaction, contrary to earlier hypotheses that suggested a non-enzymatic process might be involved. acs.org

| Substrate/Enzyme | Role in Pathway | Resulting Product |

|---|---|---|

| Geranyl Pyrophosphate (GPP) | Isoprenoid precursor | Cannabigerolic Acid (CBGA) |

| Olivetolic Acid (OA) | Polyketide-derived precursor | |

| Geranylpyrophosphate:olivetolate geranyltransferase | Enzyme | Cannabigerolic Acid (CBGA) |

| Cannabigerolic Acid (CBGA) | Branch-point precursor | Cannabichromenic Acid (CBCA) |

| CBCA Synthase (CBCAS) | Enzyme (Oxidocyclase) |

Decarboxylation Mechanisms Leading to Neutral Cannabichromene (B1668259) (CBC)

In the fresh plant material, cannabinoids exist predominantly in their acidic forms, such as CBCA. google.comhubbry.com The conversion of these acidic cannabinoids into their neutral, non-acidic counterparts is achieved through a process called decarboxylation. hubbry.comwellspringcbd.com This chemical reaction involves the removal of a carboxyl group (-COOH) from the molecule. wellspringcbd.comsecretnature.com

Decarboxylation is primarily induced by heat. hubbry.comwellspringcbd.com When cannabis is heated, for example, during smoking, vaporization, or cooking, the acidic cannabinoids are converted to their neutral forms. trichomeanalytical.comwellspringcbd.com For CBCA, the decarboxylation temperature is approximately 105°C (221°F). secretnature.com This process can also occur slowly over time with prolonged storage at ambient temperatures. google.comhubbry.com The resulting molecule, cannabichromene (CBC), is the neutral form of the compound. hubbry.com

Genetic and Environmental Factors Influencing Phytocannabinoid Profile and Cannabichromene Content

The chemical profile, or chemotype, of a Cannabis sativa plant, including its CBC content, is determined by a complex interplay between its genetic makeup and the environmental conditions in which it is grown. cdnsciencepub.comscholaris.ca

Genetic Factors: The primary determinant of a plant's potential to produce certain cannabinoids is its genetic code. jppres.com The genes encoding the specific synthase enzymes (THCAS, CBDAS, CBCAS) dictate which cannabinoids will be produced from the CBGA precursor pool. trichomeanalytical.comcdnsciencepub.com Variations, polymorphisms, or differences in the copy number of these synthase genes can lead to significant differences in the final cannabinoid ratios, defining whether a plant is THC-dominant, CBD-dominant, or has a different profile. cdnsciencepub.com Therefore, the potential for a plant to be rich in CBC is fundamentally linked to the presence and expression level of the CBCA synthase gene. acs.org

Enantiomeric Composition and Chirality in Naturally Occurring Cannabichromene

Cannabichromene possesses a chiral center, which means it can exist as two non-superimposable, mirror-image isomers known as enantiomers. mcnutraceuticals.com These are designated as (+)-CBC and (-)-CBC, or alternatively by their absolute configuration as (R)-CBC and (S)-CBC. mcnutraceuticals.com

Historically, it was debated whether naturally occurring CBC was optically active or a racemic mixture (containing equal amounts of both enantiomers). acs.org However, recent research has demonstrated that CBC in Cannabis sativa occurs as a scalemate. acs.orgacs.orgnih.gov A scalemic mixture is one in which the enantiomers are present in unequal proportions.

Crucially, the enantiomeric composition—both the ratio of the enantiomers (enantiomeric excess) and which enantiomer is dominant—is strain-dependent. acs.orgacs.orgnih.gov This suggests a genetic basis for the chirality of CBC in the plant. acs.orgnih.gov The variation is likely associated with the differential expression of CBCA synthase isoforms or associated proteins that guide the stereospecificity of the cyclization reaction. acs.orgnih.govsemanticscholar.org This finding is significant, as the different enantiomers of a chiral compound can have distinct biological activities.

| Sample/Strain | Enantiomeric Excess (ee %) | Dominant Enantiomer |

|---|---|---|

| Strain A | 48% | (-) |

| Strain B | 3% | (+) |

| Strain C | 18% | (-) |

| Strain D | 16% | (+) |

Note: Data is illustrative of findings presented in cited research, showing variability between strains. acs.org

Synthetic Methodologies for Cannabichromene and Its Alkyl Homologues

Total Synthesis Approaches from Non-Cannabinoid Precursors.uhsp.eduresearchgate.netgoogle.comrsc.org

Condensation Reactions of Resorcinols and Terpenoid Aldehydes (e.g., Olivetol (B132274) and Citral).uhsp.eduresearchgate.netrsc.org

A primary strategy for the total synthesis of cannabichromene (B1668259) and its homologues is the condensation reaction between a substituted resorcinol (B1680541) and a terpenoid aldehyde, most commonly citral (B94496). rsc.orggoogle.com This reaction typically proceeds through a tandem Knoevenagel condensation followed by an electrocyclization. researchgate.netmcnutraceuticals.com

For the synthesis of cannabichromene (CBC), the reactants are olivetol (5-pentylresorcinol) and citral. nih.gov To synthesize the specific homologue nor-Cannabichromene (propyl-CBC), the corresponding resorcinol with a propyl side chain, divarinol (5-propylresorcinol), is used instead of olivetol. The general mechanism involves the initial base- or acid-catalyzed condensation of the resorcinol with the aldehyde group of citral, which then undergoes an intramolecular oxa-electrocyclization to form the characteristic chromene ring of the CBC scaffold. uhsp.edumcnutraceuticals.com

The course of the reaction can be significantly influenced by the conditions, particularly the choice between acidic or basic catalysts, which can redirect the reaction towards other cannabinoid structures like tetrahydrocannabinol (THC). researchgate.netmdpi.com For instance, pyridine (B92270) is a commonly used base catalyst that promotes the formation of CBC. rsc.org

Optimized Reaction Conditions for Yield and Purity.google.comacs.org

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired cannabichromene homologue, minimizing the formation of byproducts such as cannabicitran (B163044) (CBT) and iso-CBC. google.commcnutraceuticals.com Key parameters that are manipulated include the choice of catalyst, solvent, temperature, and reaction time.

Catalysts: Various catalysts have been explored to improve reaction efficiency. While traditional methods used bases like pyridine, modern approaches often employ catalysts such as ethylenediamine (B42938) diacetate (EDDA) or primary amines like t-butylamine, which have been shown to produce high yields. google.commdpi.com Lewis acids have also been utilized in cannabinoid synthesis. mdpi.comgoogle.com Interestingly, a green chemistry approach using ammonium (B1175870) chloride (NH₄Cl) in water has been reported to produce CBC in a 75% yield. mdpi.comnih.gov

Solvents and Temperature: The choice of solvent and temperature is crucial. Toluene is a frequently used solvent, often requiring high temperatures (e.g., reflux at 120°C) to drive the reaction. uhsp.edugoogle.com However, high temperatures can also lead to the degradation of the sensitive cannabinoid structure. mcnutraceuticals.com Alternative solvents like chloroform (B151607) and more environmentally friendly options such as cyclopentyl methyl ether (CPME) have also been employed. mcnutraceuticals.com Microwave-assisted synthesis has emerged as a method to accelerate the reaction, reducing the time from 24 hours to just 3-4 hours while achieving reasonable yields. uhsp.edu

Purification: Post-synthesis purification is essential. A common challenge is the removal of unreacted citral. One effective method involves the reduction of the excess citral to its corresponding alcohol using sodium borohydride, followed by column chromatography on silica (B1680970) gel, which has been specially treated (e.g., impregnated with sodium hydroxide) to improve separation. google.com

| Parameter | Condition | Outcome/Note | Source |

| Catalyst | Pyridine | Traditional method, yields around 15-17%. | google.comrsc.org |

| t-Butylamine | High molar conversion (59.46% CBC). | google.com | |

| Ethylenediamine Diacetate (EDDA) | Commonly used catalyst for CBC synthesis. | uhsp.edumdpi.com | |

| Ammonium Chloride (in water) | "Green" approach, reported 75% yield. | mdpi.comnih.gov | |

| Solvent | Toluene | Common, often used under reflux conditions. | uhsp.edugoogle.com |

| Chloroform | Effective solvent for some methods. | mcnutraceuticals.comacs.org | |

| Water | Used in green synthesis with NH₄Cl. | mdpi.com | |

| Temperature | High Temp (80-120°C) | Drives reaction but can cause degradation. | uhsp.edumcnutraceuticals.com |

| Microwave Heating | Reduces reaction time significantly (3-4 hours). | uhsp.edu | |

| Purification | NaBH₄ Reduction + Chromatography | Reduces unreacted citral for easier separation. | google.com |

Enantioselective Synthesis for Production of Specific Stereoisomers.researchgate.netdigitellinc.com

Cannabichromene possesses a single chiral center, meaning it exists as two enantiomers, (R)-CBC and (S)-CBC. mcnutraceuticals.com While chemical synthesis from achiral precursors like olivetol and citral typically results in a racemic mixture (a 1:1 ratio of both enantiomers), enantioselective synthesis aims to produce a specific, single enantiomer. mcnutraceuticals.comdigitellinc.com

This is significant because different stereoisomers of a chiral compound can exhibit distinct pharmacological activities. digitellinc.com In nature, CBC is found as a scalemic mixture, where one enantiomer is more abundant than the other, and the specific ratio can vary between different Cannabis strains. nih.govacs.org

Achieving enantioselectivity in the synthesis of CBC and its homologues can be accomplished through several strategies:

Chiral Catalysts: Utilizing a chiral catalyst can guide the reaction to preferentially form one enantiomer over the other.

Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to one of the starting materials can direct the stereochemical outcome of the key bond-forming step.

Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers. This can be done using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. acs.org

For example, enantioselective analysis of CBC is often performed using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), such as the (R,R)-Whelk-O1 column. acs.org While specific enantioselective total syntheses for nor-CBC are not widely documented, the principles established for CBC and related chromenes, such as daurichromenic acid, are directly applicable. researchgate.net

Semisynthetic Routes from Other Cannabinoids (e.g., Cannabigerol).mcnutraceuticals.com

This compound can be prepared via semisynthesis, which involves chemically modifying a naturally occurring cannabinoid precursor. sdlegislature.gov The primary precursor for CBC is Cannabigerol (B157186) (CBG), often referred to as the "mother of all cannabinoids". mdpi.comacs.org For the synthesis of nor-CBC, the corresponding propyl homologue, Cannabigerovarin (CBGV), would serve as the starting material.

The conversion of CBG (or CBGV) to CBC (or nor-CBC) is an oxidative cyclization. mcnutraceuticals.com This biomimetic process mimics the natural biosynthetic pathway within the Cannabis plant. The key steps are:

Oxidation: An oxidizing agent is used to convert the geranyl group of CBG into a quinone methide intermediate. mcnutraceuticals.com

Electrocyclization: This highly reactive intermediate then undergoes a spontaneous 6π-electrocyclization to form the stable chromene ring system of CBC. mcnutraceuticals.com

Commonly used oxidizing agents for this transformation include chloranil (B122849) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). google.commcnutraceuticals.com The choice of reagent and reaction conditions is important, as using a reagent like chloranil can sometimes lead to a more complex mixture of products, including cannabicyclol (B1214379) (CBL). mcnutraceuticals.com

Advanced Synthetic Strategies for Scalable Production and Derivatization.acs.org

Meeting the demand for pure cannabinoids for research and commercial purposes requires synthetic strategies that are efficient, scalable, and adaptable for creating derivatives. Advanced methods are being developed to move beyond traditional batch chemistry.

One promising area is flow chemistry , where reagents are continuously pumped through a reactor. This technique offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Another advanced strategy involves the use of supported catalysts . For example, a polymer-supported amine catalyst has been used for CBC synthesis. This approach simplifies the purification process, as the catalyst can be easily filtered out of the reaction mixture and potentially recovered and reused, making the process more economical and environmentally friendly. researchgate.net

These advanced methods are crucial for the large-scale production of not only nor-CBC but also for the derivatization needed to create novel analogues for structure-activity relationship (SAR) studies. acs.org

Preparation of Novel Cannabichromene Analogues and Homologues (e.g., this compound derivatives).acs.org

The synthetic frameworks established for CBC are highly adaptable for creating a wide array of analogues and homologues. researchgate.net By modifying the starting materials, chemists can systematically alter different parts of the nor-CBC molecule to investigate how these changes affect its biological activity.

Varying the Resorcinol Alkyl Chain: The synthesis of nor-CBC itself is an example of this, where divarinol (propylresorcinol) is used instead of olivetol (pentylresorcinol). By using other 5-alkylresorcinols, a series of CBC homologues with different side-chain lengths can be produced. nih.gov Efficient methods for generating these resorcinol fragments, for instance through Wittig reactions, have been developed to facilitate this process. nih.gov

Modifying the Terpenoid Moiety: While citral is the most common terpenoid precursor, other α,β-unsaturated aldehydes could be used to create analogues with different substitutions on the chromene ring. researchgate.net

Derivatization of the Final Product: Once nor-CBC is synthesized, it can undergo further chemical modifications. For example, selective oxidation at different positions on the prenyl side chain can be achieved using reagents like selenium dioxide (SeO₂) or by protecting the phenolic hydroxyl group and then performing epoxidation or dihydroxylation reactions. acs.org This allows for the synthesis of potential metabolites and other novel derivatives for further study.

Advanced Analytical Chemistry for Characterization and Quantification

Chromatographic Separation Techniques for Cannabichromene (B1668259) and its Related Compounds

Chromatography is fundamental to isolating nor-CBC from the intricate mixture of compounds found in Cannabis sativa extracts. The choice of technique is critical for achieving the necessary resolution to separate it from its close structural analogs, particularly its parent compound, Cannabichromene (CBC).

High-Performance Liquid Chromatography (HPLC) is a preferred method for cannabinoid analysis as it can quantify both the neutral and acidic forms without requiring derivatization, which is necessary for gas chromatography. nih.gov Coupled with a Diode-Array Detector (DAD), HPLC provides a robust platform for quantifying cannabinoids like CBC and, by extension, nor-CBC. nih.govrsc.org HPLC-DAD methods are valued for their ability to deliver selective, accurate, and precise quantification. researchgate.net

Modern methods often utilize core-shell column technology, such as a C18 stationary phase, to achieve high resolution and short analysis times, often under 10 minutes. researchgate.net The mobile phase is typically a gradient mixture of water and acetonitrile, sometimes with additives like ammonium (B1175870) acetate (B1210297) to optimize peak shape. nih.govresearchgate.net While UV detection is common, its specificity can be limited, especially for co-eluting isomers. nih.govnih.gov For this reason, coupling HPLC with mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and specificity, allowing for the quantification of minor cannabinoids even at low concentrations. nih.gov

Table 1: Example HPLC-DAD Method Parameters for Cannabinoid Analysis

| Parameter | Condition | Reference |

| Column | InfinityLab Poroshell® 120 C18 (4.6 mm × 100 mm, 2.7 µm) | nih.govrsc.org |

| Mobile Phase | Water/Acetonitrile Gradient | nih.govrsc.org |

| Flow Rate | 1.0 mL/min | nih.govrsc.org |

| Column Temperature | 40 °C | nih.govrsc.org |

| Detection | Diode-Array Detector (DAD) | nih.govrsc.org |

| Run Time | 16 minutes | nih.govrsc.org |

Gas Chromatography (GC) coupled with a mass spectrometer (MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like cannabinoids. k-labor.desmithers.com GC-MS provides high separation efficiency and, through mass spectrometric detection, enables structural elucidation and quantification of individual components. k-labor.de For cannabinoid analysis, GC-MS is a reference method, particularly in forensic and environmental analysis. k-labor.de

A key consideration for GC analysis of cannabinoids is the thermal decarboxylation of acidic cannabinoids (e.g., CBCA) into their neutral forms (e.g., CBC) in the hot injector port. To analyze the original acidic forms, a derivatization step, such as silylation, is required. nih.govjfda-online.com This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing thermal stability and improving chromatographic behavior. nih.gov Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, allowing for the detection of trace-level compounds and reducing matrix interference, which is crucial for complex samples. researchgate.net The fragmentation patterns generated by electron impact (EI) ionization are highly reproducible and can be compared against spectral libraries for confident identification. researchgate.net

Like its parent CBC, nor-CBC possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((+)-nor-CBC and (-)-nor-CBC). mcnutraceuticals.com While naturally occurring cannabinoids often exist as a single dominant enantiomer, CBC has been reported as both racemic (a 1:1 mixture of enantiomers) and scalemic (an unequal mixture) in natural sources. escholarship.orgbiorxiv.org The enantiomeric composition is significant as different enantiomers can exhibit distinct biological activities. mq.edu.au

Chiral chromatography is essential for separating these enantiomers to assess their ratio and purity. registech.com Techniques such as chiral HPLC and chiral supercritical fluid chromatography (SFC) are employed for this purpose. escholarship.org Polysaccharide-based chiral stationary phases, such as CHIRALPAK® IK, have proven effective in separating the enantiomers of CBC and its analogs. researchgate.netnih.gov The choice of mobile phase, often a mixture of hexane (B92381) and dichloromethane, is critical for achieving baseline separation. escholarship.orgresearchgate.net This separation is vital for studying the specific properties of each enantiomer and for quality control of synthetic cannabinoids, which are often produced as racemic mixtures. mcnutraceuticals.comregistech.com

Spectroscopic Identification and Structural Elucidation (beyond basic compound identification)

Beyond chromatographic separation, spectroscopic techniques are indispensable for the definitive structural confirmation of cannabinoids like nor-CBC and for identifying their metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules, providing unambiguous evidence of a compound's identity. emerypharma.comstanford.edu Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to determine the precise connectivity and stereochemistry of a molecule. emerypharma.com

For nor-CBC, NMR is critical to confirm its structure, particularly the absence of the C-1 methyl group that distinguishes it from CBC. vulcanchem.com The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum, along with the carbon signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. nih.govmdpi.com While full NMR data for nor-CBC is not widely published, the data for the closely related CBC provides a strong reference for its characterization. nih.gov Advanced NMR techniques are also employed to elucidate the structures of complex metabolites or degradation products. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for the Related Compound Cannabichromene (CBC) in CDCl₃

| ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) | Reference |

| δ 6.66 (d, J=9.9 Hz) | δ 153.9 | nih.gov |

| δ 6.29 (s) | δ 151.1 | nih.gov |

| δ 6.14 (s) | δ 144.8 | nih.gov |

| δ 5.51 (d, J=9.9 Hz) | δ 131.6 | nih.gov |

| δ 5.37 (s) | δ 127.2 | nih.gov |

| δ 5.12 (t, J=6.9 Hz) | δ 124.2 | nih.gov |

| δ 1.41 (s) | δ 78.3 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. longdom.org This capability is crucial for identifying unknown compounds and metabolites. mdpi.com When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for analyzing complex mixtures and characterizing the cannabinoid profile of extracts. nih.govfrontiersin.org

In the study of nor-CBC, HRMS is used to confirm its molecular formula (C₂₀H₂₈O₂) by measuring its exact mass. vulcanchem.comscispace.com Furthermore, HRMS is instrumental in metabolite identification studies. By comparing the fragmentation patterns of the parent compound with those of its metabolites, structural modifications, such as the addition of an oxygen atom (+16 Da) during oxidative metabolism, can be identified. mdpi.comnih.gov The fragmentation of CBC-type compounds in negative ionization mode often involves the loss of an isoprene (B109036) unit (C₅H₈, 68 Da), which can be a diagnostic marker. nih.gov However, the structural similarity among cannabinoid isomers means that chromatographic separation remains essential for unambiguous identification, as they can produce very similar fragmentation patterns. nih.govscielo.br

Quantitative Method Validation for Cannabichromene and its Homologues in Complex Matrices

The validation of analytical methods is a critical process to ensure the reliability and accuracy of quantitative data. For cannabichromene (CBC) and its homologues, High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or UV detection is a commonly employed technique. nih.govnih.gov The validation of these methods is typically performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity. sigmaaldrich.comrsc.org

A study detailing the development and validation of an HPLC-DAD method for the quantification of several cannabinoids, including CBC, in human plasma and mouse matrices, demonstrated robust performance. nih.govrsc.org The method showed excellent linearity across the defined concentration ranges, with a coefficient of determination (R²) consistently greater than 0.99. nih.govrsc.org The accuracy and precision of the method were also within acceptable limits, with intra- and inter-day variations reported to be low. nih.govrsc.org Specifically, the accuracy values ranged from -14.83% to 13.97%, and the precision, expressed as the relative standard deviation (RSD), was between 1.08% and 13.74%. nih.govrsc.org

Another study focused on a simple and rapid HPLC-UV method for the determination of seven major cannabinoids, including CBC, in cannabis extracts and medicinal oils. nih.goveurekaselect.com This method also reported a linear relationship between concentration and peak area with R² values exceeding 0.99 for all analyzed cannabinoids. nih.goveurekaselect.com The limits of detection (LOD) and quantification (LOQ) for CBC were found to be in the range of 0.9 to 3.66 µg/mL and 2.78 to 11.09 µg/mL, respectively. nih.goveurekaselect.com The recovery percentages for cannabinoids in resin and inflorescence extracts were high, ranging from 94% to 115% and 80% to 103%, respectively, indicating the efficiency of the extraction process. nih.gov

The following table summarizes key validation parameters from a representative HPLC-UV method for cannabinoid analysis, including cannabichromene.

| Validation Parameter | Result | Reference |

| Linearity (R²) | > 0.99 | nih.goveurekaselect.com |

| Intraday Repeatability (RSD%) | 2.34 - 4.82 | nih.goveurekaselect.com |

| Interday Repeatability (RSD%) | 1.16 - 3.15 | nih.goveurekaselect.com |

| Limit of Detection (LOD) | 0.9 - 3.66 µg/mL | nih.goveurekaselect.com |

| Limit of Quantification (LOQ) | 2.78 - 11.09 µg/mL | nih.goveurekaselect.com |

| Recovery (Resins) | 94 - 115% | nih.gov |

| Recovery (Inflorescence) | 80 - 103% | nih.gov |

Comparative Analytical Profiling of Cannabinoid Mixtures

The analysis of cannabinoid mixtures is essential for understanding the synergistic or antagonistic effects of different cannabinoids, often referred to as the "entourage effect." Several studies have focused on the comparative analytical profiling of mixtures containing cannabichromene.

One study investigated the cytotoxic activity of different cannabis extracts and pure cannabinoids on urothelial cell carcinoma. mdpi.com Through fractionation and chemical analysis, a particularly active fraction was found to contain a combination of cannabichromene (CBC) and ∆⁹-tetrahydrocannabinol (THC) in an approximate 6:1 ratio. mdpi.com This finding highlights the importance of analyzing the composition of cannabinoid mixtures to identify potentially therapeutic combinations.

Furthermore, the pharmacokinetics of CBC have been studied in the context of a medical cannabis product that also contained cannabidiol (B1668261) (CBD) and THC. nih.gov This research showed that after oral administration, CBC may have preferential absorption over CBD and THC. nih.gov Despite being administered at a lower dose than CBD, the plasma concentrations of CBC were higher than expected, suggesting complex absorption dynamics within a cannabinoid mixture. nih.gov

A comparative study on the anti-melanoma and anti-melanogenic effects of CBD, cannabigerol (B157186) (CBG), CBN, and CBC was also conducted. tum.de This research demonstrated that these cannabinoids exhibit varying degrees of cytotoxicity against human malignant melanoma cells and can modulate melanin (B1238610) production, further emphasizing the distinct biological activities within a cannabinoid profile. tum.de

The following table provides a comparative overview of the findings from studies analyzing cannabinoid mixtures containing cannabichromene.

| Study Focus | Cannabinoids Analyzed | Key Finding | Reference |

| Cytotoxicity | CBC, THC, CBD | A combination of CBC and THC showed significant cytotoxic activity against urothelial cell carcinoma cells. | mdpi.com |

| Anti-inflammatory Effects | CBC, THCV, CBN | CBC, along with THCV and CBN, demonstrated anti-inflammatory effects in human macrophages. | mdpi.com |

| Pharmacokinetics | CBC, CBD, THC | CBC exhibited potentially preferential absorption compared to CBD and THC when administered orally in a mixture. | nih.gov |

| Anti-Melanoma Effects | CBD, CBG, CBN, CBC | CBC, among other cannabinoids, showed cytotoxic effects against melanoma cells and influenced melanin synthesis. | tum.de |

Preclinical Pharmacological Investigations: Molecular Targets and Cellular Mechanisms

Interaction with Cannabinoid Receptors (CB1 and CB2)

Nor-Cannabichromene (nor-CBC) demonstrates distinct interactions with the cannabinoid receptors CB1 and CB2. Research indicates that nor-CBC has a low affinity for both CB1 and CB2 receptors. researchgate.net

In vitro studies have revealed that nor-CBC acts as a selective agonist for the CB2 receptor. biorxiv.org It produces a hyperpolarization of AtT20 cells expressing human CB2 receptors, an effect that is antagonized by the CB2 antagonist AM630. biorxiv.org The efficacy of nor-CBC at the CB2 receptor is reported to be higher than that of Δ9-tetrahydrocannabinol (THC). biorxiv.org Conversely, nor-CBC shows negligible agonistic activity at the CB1 receptor. biorxiv.orgnih.gov At concentrations up to 30 µM, it does not cause significant hyperpolarization in cells expressing human CB1 receptors. biorxiv.org Some studies suggest that while nor-CBC may bind to the CB1 receptor, this interaction does not lead to receptor activation. researchgate.net

Table 1: In vitro Activity of this compound at Cannabinoid Receptors

| Receptor | Cell Line | Assay | Agonist/Antagonist Activity | Efficacy |

|---|---|---|---|---|

| CB1 | AtT20-CB1 | Membrane Potential | No significant agonistic activity | Negligible change in fluorescence at 30 µM |

| CB2 | AtT20-CB2 | Membrane Potential | Selective Agonist | Higher than THC |

| CB2 | AtT20-CB2 | Membrane Potential | Antagonized by AM630 | N/A |

The biological activity of cannabichromene (B1668259) (the parent compound of nor-CBC) at cannabinoid receptors is stereospecific. Studies on the enantiomers of cannabichromene (CBC) have shown that the (-)-CBC enantiomer is the active isomer at CB2 receptors, activating them with an EC50 of 1.5 µM. nih.govbiorxiv.orgresearchgate.net In contrast, the (+)-CBC enantiomer does not activate CB2 receptors at concentrations up to 30 µM. nih.govbiorxiv.orgresearchgate.net At the CB1 receptor, only the (-)-CBC enantiomer produced a detectable, albeit very small, activation at a high concentration of 30 µM, while (+)-CBC was inactive. nih.govbiorxiv.orgresearchgate.net This suggests that the activity of racemic or naturally occurring CBC at cannabinoid receptors is primarily due to the (-)-enantiomer. nih.govbiorxiv.org

Table 2: Stereospecificity of Cannabichromene Enantiomers

| Enantiomer | Receptor | Activity | EC50 / Concentration |

|---|---|---|---|

| (-)-CBC | CB2 | Agonist | 1.5 µM |

| (+)-CBC | CB2 | Inactive | Up to 30 µM |

| (-)-CBC | CB1 | Weak Agonist | Detectable at 30 µM |

| (+)-CBC | CB1 | Inactive | N/A |

Nor-CBC-mediated activation of the CB2 receptor involves G-protein coupling. biorxiv.orgbiorxiv.org Specifically, it signals through Gi/o type G-proteins, which is demonstrated by the sensitivity of its effects to pertussis toxin. biorxiv.org This signaling pathway typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. mdpi.com Studies have shown that CBC can inhibit forskolin-stimulated cAMP production, confirming its agonistic activity at the CB2 receptor. researchgate.net

Regarding β-arrestin recruitment, which is another key downstream signaling event for many G-protein coupled receptors (GPCRs), the data for nor-CBC is less direct. mdpi.commdpi.com However, some research on CBC indicates that it does not induce the recruitment of β-arrestin-2 at the CB1 receptor. researchgate.net The recruitment of β-arrestins is crucial for receptor desensitization and can also initiate G-protein-independent signaling cascades. mdpi.commdpi.comfrontiersin.org

Continuous exposure to nor-CBC induces desensitization and internalization of the CB2 receptor. biorxiv.orgbiorxiv.orgnih.gov This process involves the loss of surface receptors, which reduces the cell's responsiveness to the agonist. biorxiv.orgnih.gov Studies have shown that nor-CBC causes a dose-dependent loss of surface CB2 receptors. nih.gov For instance, treatment with 10 µM and 30 µM of CBC resulted in the internalization of CB2 surface receptors to 77 ± 5% and 71 ± 3% of the basal surface level, respectively. biorxiv.orgnih.gov This effect was antagonized by the CB2 inverse agonist AM630, further confirming that it is a CB2 receptor-mediated process. biorxiv.orgnih.gov The magnitude of internalization caused by CBC is less than that observed with the potent synthetic agonist CP55,940. biorxiv.orgnih.gov

Interestingly, the desensitization of CB2 receptor signaling induced by nor-CBC appears to be independent of G-protein-coupled receptor kinase 2/3 (GRK2/3) kinases, which are typically involved in the desensitization of many GPCRs. biorxiv.orgbiorxiv.orgnih.gov

Modulation of Transient Receptor Potential (TRP) Channels

In addition to its effects on cannabinoid receptors, nor-CBC also modulates the activity of certain Transient Receptor Potential (TRP) channels. nih.govresearchgate.netbiorxiv.org

Nor-CBC is an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.govresearchgate.netbiorxiv.org Unlike its stereospecific action at cannabinoid receptors, both (-)-CBC and (+)-CBC enantiomers activate TRPA1 channels. nih.govbiorxiv.orgresearchgate.net At a concentration of 30 µM, (-)-CBC produced an activation that was 50% of the reference agonist cinnamaldehyde (B126680), while (+)-CBC activated TRPA1 to 38% of the cinnamaldehyde maximum. nih.govbiorxiv.orgresearchgate.net The activation of TRPA1 channels by nor-CBC may contribute to some of its pharmacological effects, particularly in the context of pain and inflammation, as these channels are involved in nociception. mdpi.com

Table 3: Activation of TRPA1 Channels by Cannabichromene Enantiomers

| Enantiomer | Concentration | Activation (% of Cinnamaldehyde) |

|---|---|---|

| (-)-CBC | 30 µM | 50% |

| (+)-CBC | 30 µM | 38% |

Functional Characterization of TRPV1, TRPV3, TRPV4, and TRPV8 Interactions

Cannabichromene (CBC) has been identified as a modulator of several Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including temperature and pain. Preclinical studies have characterized CBC as an agonist at multiple channels within the TRPV (vanilloid) subfamily. Specifically, CBC is reported to act as an agonist of the TRPV1, TRPV3, and TRPV4 ion channels. nih.govfrontiersin.org

Activation of these channels typically leads to an influx of calcium ions, which can trigger various cellular responses. In the context of nociception, initial activation of these channels can be followed by a desensitization period, where the channel becomes less responsive to further stimuli. This dual action of activation and subsequent desensitization is a key mechanism through which CBC may exert its effects on pain and inflammation. nih.govresearchgate.net For instance, the antinociceptive effects of CBC in certain pain models are thought to be mediated by the desensitization of TRPV3 and TRPV4 channels. nih.gov In addition to its agonist activity, CBC also functions as an antagonist at the TRPM8 channel (transient receptor potential melastatin member 8), a receptor associated with the sensation of cold. nih.govghmedical.com However, it is considered a low-potency antagonist at this particular channel. nih.gov Research indicates that CBC can also alter the mRNA expression of TRPV1, TRPV3, and TRPV4 in the gastrointestinal tract, suggesting a role in regulating gut inflammation. researchgate.netghmedical.com

| Channel | Interaction Type | Reported Effect |

|---|---|---|

| TRPV1 | Agonist | Activation and potential desensitization nih.govfrontiersin.org |

| TRPV3 | Agonist | Activation and desensitization, mediating antinociceptive effects nih.govfrontiersin.org |

| TRPV4 | Agonist | Activation and desensitization, mediating antinociceptive effects nih.govfrontiersin.org |

| TRPM8 | Low-potency Antagonist | Inhibition of channel activity nih.govghmedical.com |

Engagement with Other Endogenous Signaling Systems and Enzyme Targets

Beyond TRP channels, CBC interacts with other crucial signaling pathways, including the endocannabinoid system and nuclear receptors.

Influence on Endocannabinoid Tone via Enzyme Inhibition (e.g., FAAH, MAGL)

CBC can modulate the endocannabinoid system (ECS) indirectly by influencing the concentration of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This is achieved primarily through the inhibition of enzymes responsible for their degradation and cellular uptake. nih.govfrontiersin.org

Pharmacodynamic studies have shown that CBC inhibits the cellular re-uptake of endocannabinoids. nih.govfrontiersin.org Furthermore, CBC has been identified as a weak inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme that breaks down 2-AG. nih.govbiorxiv.org By slowing the degradation and uptake of these endocannabinoids, CBC can effectively increase their availability in the synaptic cleft, thereby enhancing their signaling at cannabinoid receptors. This indirect action may contribute to the therapeutic effects of cannabis preparations containing CBC. biorxiv.orgresearchgate.net In contrast, a study on human keratinocytes reported that CBC, along with other rare phytocannabinoids, increased the catalytic activity of both fatty acid amide hydrolase (FAAH) and MAGL, suggesting that its effects on endocannabinoid tone may be tissue-specific. mdpi.com

Ligand Binding to Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as transcription factors to regulate gene expression involved in metabolism and inflammation. nih.gov Several cannabinoids have been shown to interact with these receptors. CBC has been found to bind to and activate PPARγ. nih.govresearchgate.net

In a competitive ligand-binding assay, CBC demonstrated the ability to bind to PPARγ, although with a lower affinity compared to other phytocannabinoids. researchgate.net The study determined its half-maximal effective concentration (EC50) to be greater than 25 µM, indicating it was the least potent PPARγ agonist among the tested cannabinoids, which included cannabigerol (B157186) (CBG), cannabidiol (B1668261) (CBD), and Δ⁹-tetrahydrocannabinol (THC). researchgate.net The activation of PPARs is another mechanism through which CBC may exert anti-inflammatory and other therapeutic effects. nih.gov

| Compound | EC50 (µM) |

|---|---|

| Cannabigerol (CBG) | 12.7 researchgate.net |

| Cannabidiol (CBD) | 20.1 researchgate.net |

| Δ⁹-Tetrahydrocannabinol (THC) | 21.2 researchgate.net |

| Cannabichromene (CBC) | >25 researchgate.net |

Interaction with G Protein-Coupled Receptor 55 (GPR55) and Other Orphan Receptors

GPR55 is an orphan receptor that has been proposed as a third cannabinoid receptor, as it is modulated by various cannabinoid ligands. researchgate.netresearchgate.net While THC and CBD are known to interact with GPR55, the specific actions of CBC at this receptor are still being elucidated. biorxiv.org However, evidence suggests that minor cannabinoids, including CBC, may affect targets beyond the classic cannabinoid receptors. researchgate.net

Research into the anticonvulsant properties of cannabinoids has implicated GPR55 as a key target. A study using a zebrafish model of seizures found that the anticonvulsant effects of CBD are partially mediated by GPR55. biorxiv.org This same study investigated the effects of other cannabinoids, including CBC, which demonstrated efficacy in reducing seizure intensity, hinting at a potential, though not yet fully defined, interaction with pathways involving GPR55. biorxiv.org

Structure-Activity Relationship (SAR) Studies of Cannabichromene and its Derivatives

The biological activity of cannabinoids is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate how specific structural features influence interactions with biological targets. researchgate.netnih.gov

Impact of Alkyl Side Chain Length and Substitutions on Ligand-Receptor Interactions

For classical cannabinoids, the length of the n-alkyl side chain attached to the resorcinol (B1680541) ring is a critical determinant of affinity and potency at cannabinoid receptors. mdpi.com Generally, an increase in the number of carbon atoms in this chain (from the typical pentyl, or 5-carbon, chain) leads to a corresponding increase in binding affinity for both CB1 and CB2 receptors, with optimal activity often seen with chains of up to eight carbons. mdpi.comcaymanchem.com Conversely, shorter chains, such as the propyl chain found in tetrahydrocannabivarin (B162180) (THCV), tend to reduce potency at the CB1 receptor. mdpi.com

While extensive SAR studies have focused on THC and CBD, these principles are broadly applicable to the cannabinoid scaffold. Variants of major cannabinoids with different side chain lengths have been identified in the cannabis plant, and it is presumed that such variants also exist for CBC. mdpi.com A novel synthesis method has been developed to create CBG variants with different side chains, which researchers suggest could be applied to produce CBC derivatives for further study. mdpi.com Investigations into olivetolic acid, a precursor to cannabinoids, and its derivatives have also shown that elongating the alkyl side-chain can significantly modulate bioactivity. nih.gov These findings underscore the potential for creating novel CBC analogues with altered and potentially enhanced pharmacological profiles by modifying the alkyl side chain. mdpi.comresearchgate.net

Conformational Analysis and Molecular Docking for Binding Site Prediction

Computational methods such as conformational analysis and molecular docking are instrumental in predicting how this compound (nor-CBC) and its parent compound, cannabichromene (CBC), may interact with biological targets. These in silico techniques provide insights into potential binding affinities and the specific amino acid residues involved in these interactions, guiding further experimental validation.

Molecular docking studies have been employed to explore the binding of CBC to various protein targets. For instance, in a study investigating the metabolism of CBC by human cytochrome P450 enzymes, specifically CYP2J2, ensemble molecular dynamics and docking were used to predict binding modes. acs.org The results suggested that the most stable binding pose of CBC within the active site of CYP2J2 favors the oxidation of the 8'-C position, a prediction that helps to rationalize the observed metabolic profile of the compound. acs.org Such studies analyze multiple docked poses to identify the most energetically favorable conformations. acs.org

Other research has utilized molecular docking to predict the interaction of cannabinoids with targets relevant to cancer and metabolic diseases. In one study, CBC and other cannabinoids were docked against glioblastoma-associated targets GPR55 and PINK1, showing strong binding affinities and highlighting their potential as therapeutic modulators. mdpi.com Another in silico investigation docked several cannabinoids, including CBC, against key targets for type 2 diabetes, such as α-amylase and α-glucosidase, predicting significant binding interactions with catalytic residues. researchgate.net Similarly, the binding of CBC isomers to the human CB2 receptor has been analyzed using molecular docking to understand stereospecific interactions. biorxiv.org

These computational predictions are crucial for identifying potential pharmacological targets and understanding the structural basis for a compound's activity before undertaking more resource-intensive in vitro and in vivo studies. mdpi.com

Investigations into Cellular Effects Independent of Cannabinoid Receptors

A growing body of evidence indicates that nor-CBC and its related compound CBC exert a range of cellular effects that are not mediated by the classical cannabinoid receptors, CB1 and CB2. nih.gov Studies have shown that the anti-inflammatory and other pharmacological effects of CBC persist even in the presence of CB1 or CB2 receptor antagonists, pointing toward alternative mechanisms of action. nih.govnih.gov

Modulation of Key Intracellular Signaling Cascades (e.g., MAPK, NF-κB pathways)

Preclinical research has identified the modulation of critical intracellular signaling pathways as a key mechanism for the pharmacological effects of CBC, independent of cannabinoid receptors. Specifically, the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, both central to the inflammatory process, are significantly influenced by CBC. mdpi.comnih.gov

In macrophage cell models, CBC has been shown to suppress inflammation stimulated by lipopolysaccharide (LPS) by downregulating both the NF-κB and MAPK pathways. mdpi.com It achieves this by inhibiting the phosphorylation of key proteins in these cascades. mdpi.com For the MAPK pathway, CBC treatment reduces the phosphorylation of p44/42 MAPK (ERK1/2), JNK, and p38. mdpi.com In the NF-κB pathway, CBC suppresses the phosphorylation of the p65 subunit, which is necessary for its activation and translocation to the nucleus to initiate the transcription of pro-inflammatory genes. mdpi.commdpi.com This inhibitory action on NF-κB has been observed in multiple studies, although one study noted that CBC did not inhibit NF-κB transcription or phosphorylation under its experimental conditions. mdpi.commdpi.com

The modulation of these pathways contributes significantly to the anti-inflammatory profile of CBC, reducing the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.com

Effects on Cellular Proliferation and Differentiation in vitro (mechanistic studies)

In vitro studies have demonstrated that CBC affects fundamental cellular processes like proliferation and differentiation, suggesting its potential in contexts such as neurogenesis and cancer. nih.govscirp.org

CBC has been shown to have a positive impact on the viability of adult neural stem progenitor cells (NSPCs) and to influence their differentiation. nih.govrealmofcaring.org In one study, CBC promoted the viability of NSPCs while inhibiting their differentiation into astrocytes, a type of glial cell. nih.gov This effect was linked to the stimulation of ERK1/2 phosphorylation and an increase in ATP levels, suggesting a mechanism involving adenosine (B11128) A1 receptor signaling. nih.govrealmofcaring.org A separate transcriptomic analysis on NSC-34 cells, a motor neuron-like cell line, revealed that CBC induces neuronal differentiation. nih.gov This was evidenced by the upregulation of several neuronal markers, including Neurod1 and Tubb3, and indicators of differentiation progression like Pax6, without inducing differentiation into astroglia. nih.gov

In the context of cancer, cannabinoids have been reported to inhibit cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. scirp.orgmdpi.com Studies on lung cancer cell lines showed that cannabinoids can inhibit proliferation and restore a more normal epithelial phenotype. plos.org Specifically for CBC, when combined with THC, it has been shown to induce cell cycle arrest and apoptosis in urothelial carcinoma cells. mdpi.com

| Cellular Process | Cell Type | Effect of CBC | Potential Mechanism |

| Proliferation | Urothelial Carcinoma Cells (T24) | Inhibition (in combination with THC) mdpi.com | Induction of apoptosis and cell cycle arrest mdpi.com |

| Viability | Neural Stem Progenitor Cells (NSPCs) | Increased viability nih.govrealmofcaring.org | Upregulation of ATP and adenosine signaling nih.govrealmofcaring.org |

| Differentiation | Neural Stem Progenitor Cells (NSPCs) | Inhibition of differentiation into astroglia nih.gov | Stimulation of ERK1/2 phosphorylation nih.gov |

| Differentiation | Motor Neuron-like Cells (NSC-34) | Induction of neuronal differentiation nih.gov | Upregulation of neuronal markers (Neurod1, Tubb3, Pax6) nih.gov |

Neuroprotective Mechanisms in Preclinical Models (cellular level)

At the cellular level, cannabinoids, including CBC, exhibit neuroprotective properties through mechanisms that extend beyond the endocannabinoid system. These mechanisms often involve mitigating neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative diseases like Alzheimer's. nih.govnih.gov

One of the primary neuroprotective actions of cannabinoids is the modulation of neuroinflammatory pathways. nih.gov By inhibiting signaling cascades like NF-κB and MAPK in immune cells of the brain, such as microglia, cannabinoids can reduce the release of pro-inflammatory cytokines (e.g., IL-1β, TNF, IL-6). mdpi.comnih.gov This reduction in the inflammatory environment helps prevent neuronal damage. nih.gov

Cannabinoids are also recognized for their antioxidant properties, which protect neurons from oxidative stress—a condition of cellular damage caused by reactive oxygen species (ROS). researchgate.net In cellular models of β-amyloid-induced toxicity, a hallmark of Alzheimer's disease, cannabinoids have been shown to reduce ROS accumulation and lipid peroxidation. researchgate.net

Furthermore, CBC has been found to promote the viability of neural stem progenitor cells, which is crucial for brain plasticity and repair. nih.govrealmofcaring.org This effect is partly mediated by the upregulation of adenosine signaling, which has anti-inflammatory effects. nih.govrealmofcaring.orgnih.gov By supporting the survival and proper differentiation of these stem cells, CBC may contribute to the brain's capacity for regeneration and protection against injury. nih.govprojectcbd.org

Biotransformation and Metabolic Fate of Cannabichromene in Vitro

Phase I Metabolic Pathways (e.g., Hydroxylation, Epoxidation)

Phase I metabolism involves the introduction or exposure of functional groups on a parent compound, making it more polar and susceptible to further metabolic reactions. For cannabichromene (B1668259), the primary Phase I metabolic pathways observed in vitro are hydroxylation and epoxidation. nih.gov These reactions modify the structure of CBC at various positions.

Hydroxylation, the addition of a hydroxyl (-OH) group, occurs on both the pentyl side-chain and the methylpentenyl chain of the CBC molecule. nih.gov Studies using hepatic microsomal incubates have identified monohydroxylated compounds as major metabolites. nih.govnih.gov Epoxidation, the formation of an epoxide ring, occurs at the double bond in the methylpentenyl chain. nih.gov This can be followed by further enzymatic action to form a dihydrodiol. nih.gov The majority of metabolites detected after incubation with human liver microsomes (HLMs) show a mass shift corresponding to these hydroxylation or epoxidation reactions. nih.govmdpi.com

Identification and Structural Elucidation of Major in vitro Metabolites (e.g., 2′-hydroxycannabicitran)

Several key metabolites of CBC have been identified through in vitro studies. Research using human liver microsomes has identified one major Phase I-oxidized metabolite, which was structurally elucidated as 2′-hydroxycannabicitran using gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govtmc.eduresearchgate.net This novel metabolite's identification highlights the complexity of CBC's metabolic profile in humans. nih.gov

Other significant metabolites generated by human cytochrome P450 (CYP) enzymes include 8′-hydroxy-CBC and 6′,7′-epoxy-CBC, with minor amounts of 1″-hydroxy-CBC also being formed. acs.orgnih.govescholarship.org In some in vitro systems, 8′-hydroxy-CBC was found to be a major metabolite, detectable at significantly higher concentrations than the epoxy compound. acs.org

Table 1: Major In Vitro Metabolites of Cannabichromene

| Metabolite Name | Method of Identification | In Vitro System | Reference |

|---|---|---|---|

| 2′-hydroxycannabicitran | GC-MS, NMR Spectroscopy | Human Liver Microsomes | nih.govtmc.eduresearchgate.net |

| 8′-hydroxy-CBC | LC-MS/MS, GC/MS | Human Liver Microsomes, Recombinant CYPs | acs.orgnih.gov |

| 6′,7′-epoxy-CBC | LC-MS/MS | Human Liver Microsomes, Recombinant CYPs | acs.orgnih.gov |

| 1″-hydroxy-CBC | LC-MS/MS | Human Liver Microsomes, Recombinant CYPs | acs.orgnih.govescholarship.org |

| 5'-hydroxy-CBC | GC/MS | Animal Liver Microsomes | nih.gov |

Enzymatic Systems Responsible for Biotransformation (e.g., Cytochrome P450 Isoforms)

The biotransformation of cannabinoids, including CBC, is primarily catalyzed by the cytochrome P-450 (CYP) mixed-function oxidase system. nih.gov These enzymes are crucial for the Phase I metabolic reactions observed. docksci.com

Studies utilizing various recombinant human liver CYP enzymes have identified specific isoforms responsible for CBC metabolism. Among the tested isoforms (CYP2J2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4), CYP2C9 demonstrated the highest efficiency in producing the principal metabolites 8′-hydroxy-CBC and 6′,7′-epoxy-CBC. acs.orgnih.govescholarship.org The metabolism of CBC by these enzymes is facilitated by electron transfer from NADPH via cytochrome P450 reductase (CPR). acs.org The variable nature of CYP450 oxidases across different species is a key factor in the differing metabolic profiles observed. nih.govdocksci.com

Table 2: Cytochrome P450 Isoforms Involved in CBC Metabolism

| CYP Isoform | Role in CBC Metabolism | Key Metabolites Formed | Reference |

|---|---|---|---|

| CYP2C9 | Most efficient in metabolizing CBC | 8′-hydroxy-CBC, 6′,7′-epoxy-CBC | acs.orgnih.govescholarship.org |

| CYP2J2 | Involved in metabolism; favors allylic position | Hydroxylated and epoxy metabolites | acs.orgnih.gov |

| CYP2C8 | Involved in metabolism | 8′-hydroxy-CBC, 6′,7′-epoxy-CBC | acs.org |

| CYP3A4 | Involved in metabolism | 8′-hydroxy-CBC, 6′,7′-epoxy-CBC | acs.org |

| CYP2D6 | Studied for CBC metabolism | - | acs.org |

Comparative Analysis of Metabolic Profiles Across Different in vitro Systems

The metabolic profile of cannabichromene varies considerably when compared across different in vitro systems, particularly between different animal species. nih.govnih.gov Studies using liver microsomes from mice, rats, rabbits, guinea pigs, cats, hamsters, and gerbils have shown that while monohydroxylated compounds are generally the major metabolites, the specific position of hydroxylation differs significantly among species. nih.govdocksci.com

For instance:

5'-hydroxy-CBC was the major metabolite in most animal species tested. nih.gov

Metabolites hydroxylated on the pentyl chain were more abundant in mouse, rabbit, and cat microsomes. nih.gov

The guinea pig generally produced more metabolites hydroxylated in the side-chain compared to other species. nih.gov

The hamster, gerbil, and cat produced the most epoxide-derived material. nih.gov

In mice , the primary metabolite was identified as 6′,7′-epoxy CBC, whereas in rabbits , 6′,7′-dihydroxy CBC was the main product. nih.gov

These species-specific variations are attributed to the different expression and activity profiles of cytochrome P-450 isozymes. docksci.com When compared to human systems, these differences are notable. For example, while 8'-hydroxy-CBC is a major metabolite in human systems, its prominence can differ in animal models. acs.org This underscores the importance of using human-derived in vitro systems, such as HLMs, to accurately predict metabolic pathways in humans. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| nor-Cannabichromene |

| Cannabichromene (CBC) |

| 2′-hydroxycannabicitran |

| 8′-hydroxy-CBC |

| 6′,7′-epoxy-CBC |

| 1″-hydroxy-CBC |

| 5'-hydroxy-CBC |

| 6′,7′-dihydroxy-CBC |

| Δ9-tetrahydrocannabinol (THC) |

| Cannabidiol (B1668261) (CBD) |

| Cannabinol (CBN) |

| Cannabigerol (B157186) (CBG) |

| Hexahydrocannabinol (HHC) |

Advanced Research Directions and Future Perspectives for Cannabichromene and Its Homologues

Elucidation of Additional Molecular Targets and Binding Sites for Cannabichromene (B1668259) and Analogues

While initial research has identified several molecular targets for cannabichromene (CBC), a comprehensive understanding of its pharmacological profile requires further exploration. Current knowledge indicates that CBC and its analogues interact with a variety of receptors and channels, often in a manner distinct from major cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).

CBC has been shown to have a low affinity for the canonical cannabinoid receptors, CB1 and CB2, though some studies suggest it may act as a selective agonist at the CB2 receptor. mdpi.comnih.gov Research has also pointed to CBC's activity at various transient receptor potential (TRP) channels, including TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4, implicating it in pain and inflammation modulation. mdpi.commdpi.com Specifically, CBC is considered a potent agonist of TRPA1 channels. nih.gov Furthermore, CBC has been found to inhibit the uptake of the endocannabinoid anandamide (B1667382), thereby indirectly influencing the endocannabinoid system. nih.gov

Recent investigations have also explored other potential targets. For instance, studies have examined the interaction of CBC with peroxisome proliferator-activated receptors (PPARs) and its antagonist activity at TRPM8 channels. mdpi.com The activity of CBC at these non-cannabinoid receptors highlights the complexity of its mechanism of action and suggests that its therapeutic effects may arise from a multi-target engagement. A deeper investigation into these and other potential binding sites is crucial for a complete understanding of CBC's pharmacological effects.

Application of Computational Chemistry for Rational Design of Novel Ligands

Computational chemistry and in silico modeling are emerging as powerful tools for accelerating the discovery and development of novel therapeutic agents based on the cannabichromene scaffold. These methods allow for the prediction of binding affinities and the elucidation of structure-activity relationships, guiding the rational design of new ligands with improved potency, selectivity, and pharmacokinetic profiles.

Recent studies have employed computational approaches to investigate the interactions of CBC with various protein targets. For example, molecular docking and molecular dynamics simulations have been used to predict the binding modes of CBC and its metabolites at cannabinoid receptors and other enzymes. tmc.eduresearchgate.netacs.orgbiorxiv.org One study utilized computational methods to identify CBC as having a high binding affinity for human acetylcholinesterase (HuAChE), suggesting its potential as a therapeutic agent for Alzheimer's disease. acs.orgnih.gov These computational analyses revealed specific binding mechanisms, such as the affinity of CBC for the peripheral anionic site (PAS) and the acyl-binding pocket (ABP) of HuAChE. acs.orgnih.gov

The insights gained from these computational studies can inform the design of novel CBC analogues. By modifying the chemical structure of CBC, researchers can aim to enhance its interaction with specific targets, thereby optimizing its therapeutic effects. For instance, understanding the key residues involved in the binding of CBC to a particular receptor can guide the synthesis of new compounds with tailored functionalities. biorxiv.org This rational drug design approach, which integrates computational modeling with synthetic chemistry, holds significant promise for the development of the next generation of CBC-based therapeutics. longdom.org

Development and Evaluation of Enantiomerically Pure Cannabichromene for Mechanistic Studies

Cannabichromene possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-CBC and (S)-CBC. mcnutraceuticals.com Naturally occurring CBC in Cannabis sativa is typically found as a scalemic mixture, where the ratio of the two enantiomers can vary between different strains. acs.orgnih.gov In contrast, synthetic CBC is usually produced as a racemic mixture, containing equal amounts of both enantiomers. mcnutraceuticals.com This stereochemical complexity has significant implications for the biological activity of CBC, as enantiomers can interact differently with chiral biological targets such as receptors and enzymes.

Recent research has begun to unravel the distinct pharmacological profiles of the individual CBC enantiomers. One study demonstrated that (–)-CBC is the active isomer at CB2 receptors, while both enantiomers activate TRPA1 channels. biorxiv.org This finding suggests that the therapeutic effects of CBC preparations targeting cannabinoid receptors would be most effective if (–)-CBC is the predominant isomer. biorxiv.org The development of methods to isolate or synthesize enantiomerically pure forms of CBC is therefore crucial for conducting precise mechanistic studies. mcnutraceuticals.comacs.org

Evaluating the biological activities of individual enantiomers will provide a clearer understanding of the structure-activity relationships of CBC and its analogues. This knowledge is essential for the development of more targeted and effective therapeutic agents. For example, if one enantiomer is found to be responsible for the desired therapeutic effects while the other contributes to side effects, then the use of the pure, active enantiomer could lead to a better therapeutic outcome. Further research into the synthesis, purification, and biological evaluation of enantiomerically pure CBC is a critical step in advancing our understanding of this compound. acs.org

Exploration of Synergistic Molecular and Cellular Interactions with Other Phytocannabinoids

The "entourage effect" is a concept suggesting that the various compounds in the cannabis plant, including cannabinoids and terpenes, work together synergistically to produce a greater therapeutic effect than any single compound alone. nih.govresearchgate.net Research into the synergistic interactions of cannabichromene with other phytocannabinoids is a promising area of investigation.

Studies have shown that CBC can enhance the effects of other cannabinoids. For instance, when combined with a low dose of THC, CBC has been observed to boost THC's effects. acslab.com One proposed mechanism for this is that CBC may compete with THC for binding sites on lipoproteins in the blood, leading to more free THC available to cross the blood-brain barrier. acslab.com Additionally, a study from 2010 demonstrated that the combination of CBC and THC resulted in a significantly greater anti-inflammatory response than either cannabinoid administered alone. acslab.com

The synergistic potential of CBC extends beyond its interaction with THC. Research has indicated that a combination of THC, CBC, and cannabigerol (B157186) (CBG) was particularly effective against ovarian cancer cells. mdpi.com Furthermore, studies on bladder cancer have shown synergistic cytotoxic effects when CBC is combined with THC or CBD. mdpi.combiorxiv.org These findings suggest that the therapeutic potential of CBC may be significantly enhanced when used in combination with other phytocannabinoids. biorxiv.orghappyfruitshop.com Understanding these synergistic relationships at the molecular and cellular levels is crucial for developing optimized cannabinoid-based therapies. researchgate.net

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Uncover Comprehensive Biological Effects

The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful, systems-level approach to understanding the comprehensive biological effects of cannabichromene. nih.govfrontiersin.org These high-throughput techniques allow for the large-scale study of proteins (proteomics) and small-molecule metabolites (metabolomics) within a biological system, providing a holistic view of the molecular changes induced by CBC. biobide.comuninet.edu

Proteomics can be employed to identify the proteins and signaling pathways that are modulated by CBC treatment. mdpi.com For example, a proteomic analysis of cells treated with CBC could reveal changes in the expression of proteins involved in inflammation, cell proliferation, or apoptosis, thereby providing insights into its mechanism of action. nih.gov This approach can help to identify novel therapeutic targets and biomarkers associated with CBC's effects. biobide.comuninet.edu

Metabolomics, on the other hand, can be used to profile the metabolic changes that occur in response to CBC. northwestern.edubcchr.ca By analyzing the levels of various metabolites in biological samples, researchers can gain a deeper understanding of how CBC influences metabolic pathways. nih.gov This can be particularly useful for elucidating the downstream effects of CBC's interactions with its molecular targets. teknoscienze.com The integration of data from proteomics, metabolomics, and other omics platforms (multi-omics) can provide a comprehensive and unbiased view of the biological impact of CBC, paving the way for a more complete understanding of its therapeutic potential and for the discovery of novel applications. frontiersin.orgfrontiersin.org

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Cannabichromene | CBC |

| nor-Cannabichromene | nor-CBC |

| Δ9-tetrahydrocannabinol | THC |

| Cannabidiol | CBD |

| Anandamide | AEA |

| Cannabigerol | CBG |

| Cannabinol | CBN |

| Δ9-tetrahydrocannabivarin | THCV |

| Cannabidivarin | CBDV |

| Cannabidiolic acid | CBDA |

| Tetrahydrocannabinolic acid | THCA |

| Cannabichromenic acid | CBCA |

| Cannabigerolic acid | CBGA |

| Cannabicitran (B163044) | CBT |

| 2′-hydroxycannabicitran | |

| 8′-hydroxy-CBC | |

| 6′,7′-epoxy-CBC | |

| 1″-hydroxy-CBC | |

| (R)-CBC | |

| (S)-CBC | |

| (–)-CBC | |

| (+)-CBC | |

| Olivetol (B132274) | |

| Citral (B94496) | |

| CP 55,940 | |

| Cinnamaldehyde (B126680) | |

| Carvacrol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.